(2-Naphthyloxy)acetyl chloride
Overview
Description
(2-Naphthyloxy)acetyl chloride is an organic compound with the chemical formula C12H9ClO2. It is a colorless or yellowish liquid with an unpleasant pungent odor . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of biologically active compounds .
Mechanism of Action
Target of Action
(2-Naphthyloxy)acetyl Chloride is used as a reagent in the synthesis of indoline-2-carboxamide derivatives . These derivatives are known to inhibit Trypanosoma brucei, a parasite responsible for causing African sleeping sickness . It is also used in the preparation of N-(phenylquinazolinonyl) aryl-amides .
Mode of Action
It is known to participate in the amidation process of amino(phenyl)quinazolone with aroyl chlorides . This process is crucial in the synthesis of indoline-2-carboxamide derivatives and N-(phenylquinazolinonyl) aryl-amides .
Biochemical Pathways
It is involved in the synthesis of indoline-2-carboxamide derivatives and n-(phenylquinazolinonyl) aryl-amides , which may influence various biochemical pathways.
Result of Action
Its role in the synthesis of indoline-2-carboxamide derivatives suggests that it may have potential effects on the inhibition of trypanosoma brucei .
Preparation Methods
(2-Naphthyloxy)acetyl chloride is typically synthesized by reacting (2-Naphthyloxy)acetic acid with an acylating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) . The reaction is carried out under anhydrous conditions, and the substrate is usually heated in an inert atmosphere .
Chemical Reactions Analysis
(2-Naphthyloxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.
Hydrolysis: When exposed to water, it hydrolyzes to form (2-Naphthyloxy)acetic acid.
Common reagents and conditions used in these reactions include:
Thionyl chloride (SOCl2): or phosphorus oxychloride (POCl3) for acylation.
Amines: for amidation reactions.
Alcohols: for esterification reactions.
Scientific Research Applications
(2-Naphthyloxy)acetyl chloride has several applications in scientific research:
Comparison with Similar Compounds
(2-Naphthyloxy)acetyl chloride can be compared with other acyl chlorides such as:
Benzoyl chloride: Similar in reactivity but differs in the aromatic ring structure.
Acetyl chloride: Simpler structure with a single carbonyl group attached to a chlorine atom.
Phenylacetyl chloride: Similar in having an aromatic ring but differs in the position of the acyl group.
The uniqueness of this compound lies in its naphthalene ring structure, which imparts specific reactivity and properties that are useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-naphthalen-2-yloxyacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOBXXMBVWFWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482880 | |
Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40926-77-0 | |
Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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